molecular formula C11H11N3 B12813810 3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile CAS No. 51100-84-6

3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile

Cat. No.: B12813810
CAS No.: 51100-84-6
M. Wt: 185.22 g/mol
InChI Key: ATISVIQISOUWIQ-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 5-position and a propanenitrile group at the 2-position.

Preparation Methods

The synthesis of 3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the nitrile group. The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile can be compared with other benzimidazole derivatives, such as:

  • 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
  • 5-Methyl-1H-benzo[d]imidazole
  • 2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanol These compounds share similar structural features but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

51100-84-6

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)propanenitrile

InChI

InChI=1S/C11H11N3/c1-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12/h4-5,7H,2-3H2,1H3,(H,13,14)

InChI Key

ATISVIQISOUWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCC#N

Origin of Product

United States

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